molecular formula C9H8ClF2NO3 B6310771 5-(Chlorodifluoromethoxy)-2-nitro-m-xylene CAS No. 2088943-27-3

5-(Chlorodifluoromethoxy)-2-nitro-m-xylene

Cat. No. B6310771
CAS RN: 2088943-27-3
M. Wt: 251.61 g/mol
InChI Key: NLOZCXQMEPHMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chlorodifluoromethoxy)-2-nitro-m-xylene, also called 5-CDMX, is a chlorinated nitroaromatic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid that is soluble in organic solvents, and is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a research tool in various scientific studies.

Mechanism of Action

The mechanism of action of 5-CDMX is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules and forming covalent bonds with them. This allows the compound to interact with a variety of different molecules and to form a variety of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CDMX are not well understood. However, the compound has been shown to be toxic to aquatic organisms, and it is believed to have a negative effect on the environment. It is also believed to be toxic to humans and animals, and it has been linked to a variety of health problems, including cancer, reproductive and developmental problems, and neurological disorders.

Advantages and Limitations for Lab Experiments

5-CDMX has a number of advantages and limitations for lab experiments. On the one hand, it is relatively easy to synthesize and can be used in a variety of applications. On the other hand, it is toxic and can be hazardous to handle. Additionally, it is volatile and can be difficult to store and transport.

Future Directions

There are a number of potential future directions for 5-CDMX. One potential direction is to explore its potential as a pharmaceutical agent. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, its potential as a reagent in organic synthesis could be explored further, as could its potential uses in analytical chemistry. Finally, further research could be conducted to better understand its environmental effects and its potential toxicity.

Synthesis Methods

5-CDMX is typically synthesized through a reaction between chlorodifluoromethane and 2-nitro-m-xylene. This reaction is typically conducted in a sealed vessel at a temperature of between -20°C and -10°C. The reaction can be catalyzed by either an acid or a base, depending on the desired product. The reaction produces a mixture of products, which can then be separated and purified using conventional organic synthesis techniques.

Scientific Research Applications

5-CDMX is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and analytical chemistry. It is used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in medicinal chemistry and analytical chemistry as a starting material for the synthesis of other compounds, and as a research tool in various scientific studies.

properties

IUPAC Name

5-[chloro(difluoro)methoxy]-1,3-dimethyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO3/c1-5-3-7(16-9(10,11)12)4-6(2)8(5)13(14)15/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZCXQMEPHMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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